molecular formula C12H14ClN5OS3 B11405733 5-chloro-2-(ethylsulfanyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfanyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

Cat. No.: B11405733
M. Wt: 375.9 g/mol
InChI Key: WFNNWCLMVRPBHF-UHFFFAOYSA-N
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Description

5-chloro-2-(ethylsulfanyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide: is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with chloro, ethylsulfanyl, and carboxamide groups, along with a thiadiazole ring substituted with a propylsulfanyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-(ethylsulfanyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors, such as chloroacetaldehyde and thiourea, under acidic conditions.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced through nucleophilic substitution reactions using ethylthiol and a suitable leaving group.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazide and carbon disulfide, under basic conditions.

    Coupling of the Pyrimidine and Thiadiazole Rings: The final step involves coupling the pyrimidine and thiadiazole rings through an amide bond formation reaction using appropriate coupling reagents, such as carbodiimides.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the carboxamide group, leading to the formation of amines.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides, and reactions are typically carried out under basic or neutral conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry:

  • The compound is used as a building block in the synthesis of more complex molecules.
  • It serves as a precursor for the synthesis of various heterocyclic compounds.

Biology:

  • The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine:

  • Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases.
  • It is investigated for its ability to inhibit specific enzymes and receptors involved in disease pathways.

Industry:

  • The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
  • It is employed in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-2-(ethylsulfanyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the catalytic activity. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

  • 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide
  • 5-chloro-2-(methylsulfanyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide
  • 5-chloro-2-(ethylsulfanyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

Comparison:

  • The presence of different substituents on the pyrimidine and thiadiazole rings can significantly affect the compound’s chemical and biological properties.
  • The unique combination of chloro, ethylsulfanyl, and propylsulfanyl groups in 5-chloro-2-(ethylsulfanyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide imparts distinct reactivity and potential biological activity compared to similar compounds.
  • The compound’s specific substitution pattern may enhance its ability to interact with certain molecular targets, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C12H14ClN5OS3

Molecular Weight

375.9 g/mol

IUPAC Name

5-chloro-2-ethylsulfanyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C12H14ClN5OS3/c1-3-5-21-12-18-17-11(22-12)16-9(19)8-7(13)6-14-10(15-8)20-4-2/h6H,3-5H2,1-2H3,(H,16,17,19)

InChI Key

WFNNWCLMVRPBHF-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)SCC

Origin of Product

United States

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